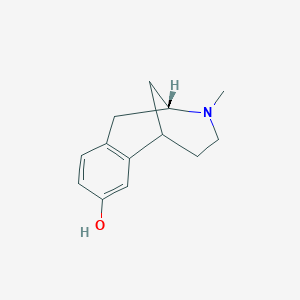
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound belongs to the class of benzazocines, which are characterized by a fused ring system containing both benzene and azocine rings. The presence of multiple chiral centers in its structure makes it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azocine ring, followed by the introduction of the benzene ring through cyclization reactions. The stereochemistry is controlled using chiral catalysts and specific reaction conditions to ensure the desired configuration at each chiral center.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-pressure reactors and advanced purification methods to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of (2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- (2S,3R)-2-Methyl-3-phenylpropanoic acid
- (2S,3S)-2-(1-ethylimidazol-2-yl)-N-(1H-pyrazol-5-ylmethyl)oxan-3-amine
Uniqueness
Compared to similar compounds, (2S)-3-Methyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol stands out due to its unique fused ring system and multiple chiral centers. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific investigations.
特性
CAS番号 |
28618-07-7 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
(9S)-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C13H17NO/c1-14-5-4-10-7-11(14)6-9-2-3-12(15)8-13(9)10/h2-3,8,10-11,15H,4-7H2,1H3/t10?,11-/m1/s1 |
InChIキー |
JANBJBABWKFLQT-RRKGBCIJSA-N |
異性体SMILES |
CN1CCC2C[C@H]1CC3=C2C=C(C=C3)O |
正規SMILES |
CN1CCC2CC1CC3=C2C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


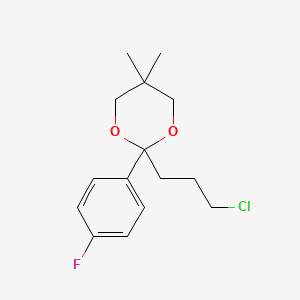
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
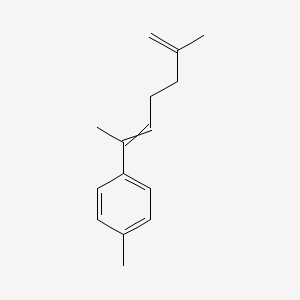
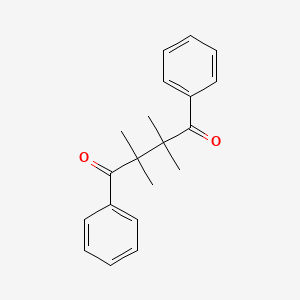


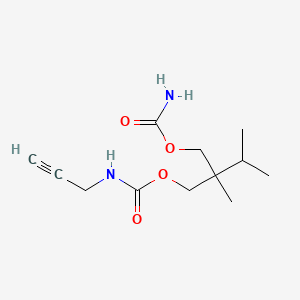
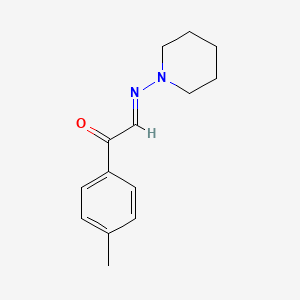

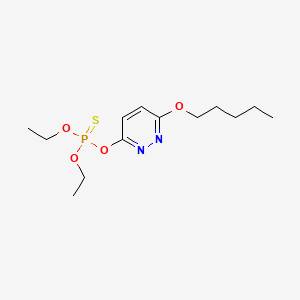
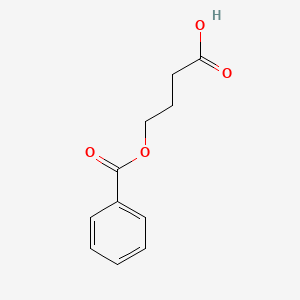

![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)
